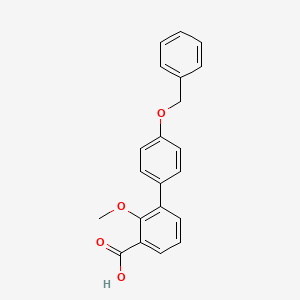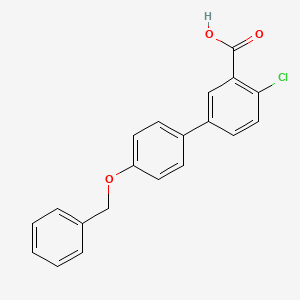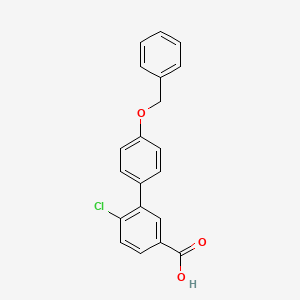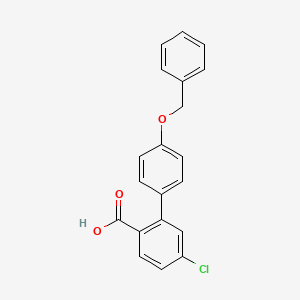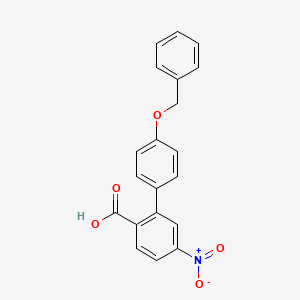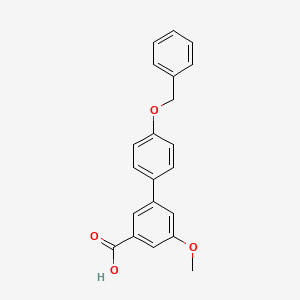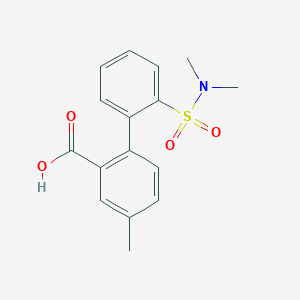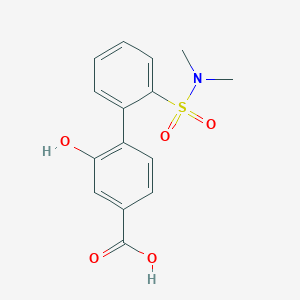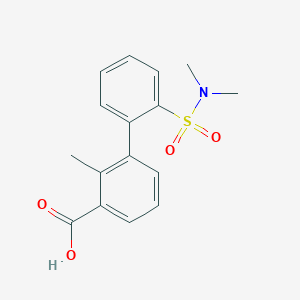
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% (3-DMSPB) is a synthetic organic compound belonging to the class of compounds known as sulfonamides. It is a white, odorless crystalline solid that is soluble in water and slightly soluble in alcohol. 3-DMSPB is used as a reagent and a pharmaceutical intermediate in various laboratory and industrial applications. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% is not fully understood, but it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes and proteases. It is thought to bind to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. It has also been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the absorption of nutrients in the gut.
実験室実験の利点と制限
The advantages of using 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments include its low cost, its availability, and its high purity. It is also relatively easy to synthesize and is stable under a wide range of conditions. The main limitation of using 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments is that its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well characterized.
将来の方向性
Future research on 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% should focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to explore its potential applications in drug development and clinical trials. Other potential areas of research include exploring its use as a reagent in enzyme-catalyzed reactions, studying its effects on protein-protein interactions, and investigating its potential uses in drug delivery systems.
合成法
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% can be synthesized from the reaction of 2-methylbenzoic acid with N,N-dimethylsulfamoyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or tetrahydrofuran. The reaction is exothermic and yields a white crystalline solid that is 95% pure.
科学的研究の応用
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been used as a reagent in various scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions and as a ligand in protein-protein interactions. It has also been used to study the structure and function of proteins and nucleic acids. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
特性
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-12(8-6-9-13(11)16(18)19)14-7-4-5-10-15(14)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYAMKWQPUGMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



